molecular formula C9H6F2N2O2 B6278868 2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid CAS No. 1246548-14-0

2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No.: B6278868
CAS No.: 1246548-14-0
M. Wt: 212.2
Attention: For research use only. Not for human or veterinary use.
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Description

2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring. The presence of the difluoromethyl group in this compound makes it particularly interesting for various chemical and pharmaceutical applications due to its unique properties.

Chemical Reactions Analysis

Types of Reactions

2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where the difluoromethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid
  • 2-(methyl)-1H-1,3-benzodiazole-4-carboxylic acid
  • 2-(chloromethyl)-1H-1,3-benzodiazole-4-carboxylic acid

Uniqueness

2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it more effective in various applications compared to its analogs .

Properties

CAS No.

1246548-14-0

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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